N,N'-bis(4-methylphenyl)carbamimidothioic acid
Overview
Description
N,N’-bis(4-methylphenyl)carbamimidothioic acid is an organic compound with the molecular formula C16H18N2S It is known for its unique chemical structure, which includes two 4-methylphenyl groups attached to a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylphenyl)carbamimidothioic acid typically involves the reaction of 4-methylphenylamine with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the intermediate dithiocarbamate. This intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-methylphenyl)carbamimidothioic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.
Types of Reactions:
Oxidation: N,N’-bis(4-methylphenyl)carbamimidothioic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted carbamimidothioic acid derivatives.
Scientific Research Applications
N,N’-bis(4-methylphenyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N’-bis(phenylmethyl)carbamimidothioic acid
- N,N’-bis(ethylamino)carbonyl carbamimidothioic acid
Comparison: N,N’-bis(4-methylphenyl)carbamimidothioic acid is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)carbamimidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVBRUIKLYGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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